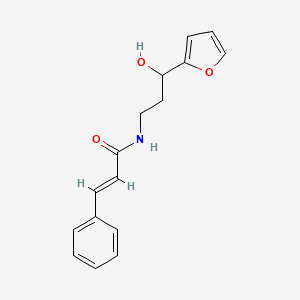

N-(3-(呋喃-2-基)-3-羟基丙基)肉桂酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(3-(furan-2-yl)-3-hydroxypropyl)cinnamamide” is a chemical compound with the molecular formula C16H17NO3 . It is not intended for human or veterinary use and is used for research purposes.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 3-Aryl-3-(furan-2-yl)propanoic acid derivatives has been developed based on the hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions in neat triflic acid TfOH .

Molecular Structure Analysis

The molecular structure of “N-(3-(furan-2-yl)-3-hydroxypropyl)cinnamamide” can be analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR . The experimental NMR data was as follows: 1H-NMR (600 MHz, CDCl3) δ 7.11 (d, J = 3.4 Hz, 1H), 6.17 (d, J = 3.4 Hz, 1H), 2.47 – 2.42 (d, J = 1.02 Hz, 3H), 2.40 (s, 3H) .

Chemical Reactions Analysis

Furan is a π-excessive heterocycle and hence prefers electrophilic substitution reactions. At the same time, it behaves chemically as a typical diene and exhibits greater reactivity towards addition reactions .

科学研究应用

Antibacterial Activity

Furan derivatives have gained prominence in medicinal chemistry due to their remarkable therapeutic efficacy. Researchers have explored the antibacterial potential of compounds containing the furan nucleus. Specifically, N-(3-(furan-2-yl)-3-hydroxypropyl)cinnamamide has been investigated for its antibacterial activity against both gram-positive and gram-negative bacteria . Further studies could elucidate its mechanism of action and potential clinical applications.

Tyrosinase Inhibition and Melanogenesis Control

Tyrosinase is a key enzyme involved in melanin synthesis. (2E)-N-[3-(furan-2-yl)-3-hydroxypropyl]-3-phenylprop-2-enamide derivatives have been evaluated as tyrosinase inhibitors. Compound 8, bearing a 2,4-dihydroxy group, exhibited potent inhibitory activity against tyrosinase. It binds to both catalytic and allosteric sites of the enzyme, making it a potential antipigmentation agent .

Bio-Based Monomers for Polymers

Furan derivatives play a role in sustainable development. Furan itself is obtained from furfural, an organic compound derived from biomass feedstock. Researchers have synthesized bio-based monomers, such as 2,5-furan dicarboxylic acid (FDCA) and 2,5-furan dimethanol (FDM), which serve as building blocks for eco-friendly polymers like polyesters and polyamides .

Anti-Ulcer and Anti-Inflammatory Properties

Furan compounds exhibit diverse therapeutic advantages, including anti-ulcer and anti-inflammatory effects. While not specific to our compound, these properties highlight the broader potential of furan-based molecules in treating various diseases .

Chalcone Derivatives for Urease Inhibition

Furan chalcones, including (E)-3-(furan-2-yl)-1-p-tolylprop-2-en-1-one , have demonstrated excellent urease inhibition efficacy. These compounds could be explored further for their therapeutic applications .

Agrochemical Applications

Furan derivatives find use in agrochemicals. Although specific studies on our compound are scarce, its structural features may contribute to novel pesticide or herbicide development .

作用机制

While the specific mechanism of action for “N-(3-(furan-2-yl)-3-hydroxypropyl)cinnamamide” is not available, similar compounds have shown to produce anti-neuropathic pain activity using the streptozotocin (STZ)- and oxaliplatin-induced neuropathic pain animal models . The observed anti-neuropathic pain activity was inhibited by the α7-selective antagonist methyllycaconitine, indicating that the effect is mediated by α7 nicotinic acetylcholine receptors .

属性

IUPAC Name |

(E)-N-[3-(furan-2-yl)-3-hydroxypropyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c18-14(15-7-4-12-20-15)10-11-17-16(19)9-8-13-5-2-1-3-6-13/h1-9,12,14,18H,10-11H2,(H,17,19)/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZKSHTZNLZCTKO-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NCCC(C2=CC=CO2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NCCC(C2=CC=CO2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(furan-2-yl)-3-hydroxypropyl)cinnamamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(o-tolyl)ethanone](/img/structure/B2531225.png)

![Ethyl 1-[2-(methoxycarbonyl)-4-nitrophenyl]-4-piperidinecarboxylate](/img/no-structure.png)

![4-chloro-2-((E)-{[4-(methylsulfonyl)phenyl]imino}methyl)phenol](/img/structure/B2531227.png)

![(Z)-N-(4-Acetamidophenyl)-3-[4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2531228.png)

![ethyl 2-(2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2531232.png)

![(4-(4-bromophenyl)-6-chloro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2531234.png)

![Methyl 2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]propanoate](/img/structure/B2531243.png)